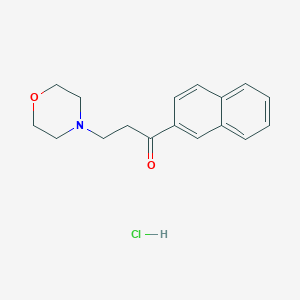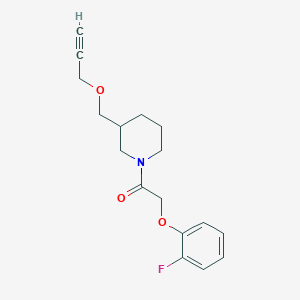![molecular formula C14H16N2O2 B2355055 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole CAS No. 663191-46-6](/img/structure/B2355055.png)
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole: is a complex organic compound that features a bicyclic nitrogen-containing structure fused with a benzoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1-Azabicyclo[2.2.2]octane Core: This can be achieved through intramolecular cyclization reactions, such as the Dieckmann cyclization of piperidine derivatives.
Introduction of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives.
Coupling of the Two Fragments: The final step involves the coupling of the 1-Azabicyclo[2.2.2]octane core with the benzoxazole ring, typically through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow chemistry, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: The compound serves as a key intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Drug Discovery: Due to its unique structure, the compound is explored for its potential as a therapeutic agent in treating various diseases.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Wirkmechanismus
The mechanism of action of 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic nitrogen-containing structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant pharmacological potential.
Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.
Uniqueness:
Structural Complexity: The combination of the 1-Azabicyclo[2.2.2]octane core with the benzoxazole ring is unique and not commonly found in other compounds.
Pharmacological Potential: The specific arrangement of functional groups in this compound provides unique interactions with biological targets, making it a valuable candidate for drug discovery.
Eigenschaften
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-4-12-11(3-1)15-14(17-12)18-13-9-16-7-5-10(13)6-8-16/h1-4,10,13H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZZUKINKMKNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,3-dihydroindene-2-carboxamide;hydrochloride](/img/structure/B2354974.png)

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)
![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)
![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)


![3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2354984.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)
